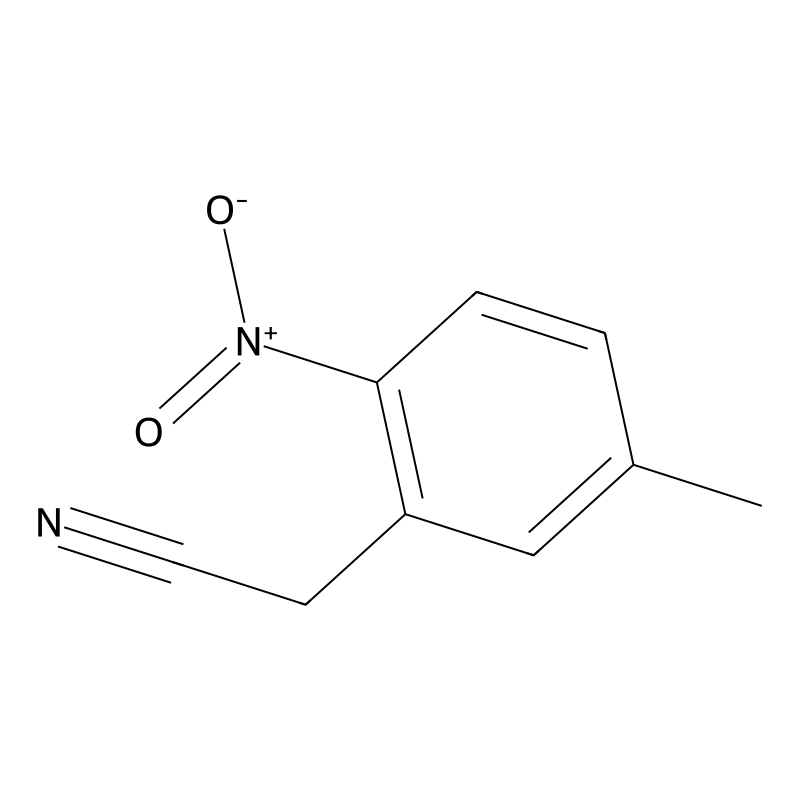

2-(5-Methyl-2-nitrophenyl)acetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(5-Methyl-2-nitrophenyl)acetonitrile is an organic compound characterized by its unique structure, which includes a nitrile functional group attached to a phenyl ring that is further substituted with a methyl and nitro group. Its molecular formula is C10H10N2O2, and it has a molecular weight of 190.20 g/mol. This compound is known for its potential applications in various fields, including pharmaceuticals and agrochemicals.

The chemical behavior of 2-(5-Methyl-2-nitrophenyl)acetonitrile includes several types of reactions:

- Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

- Hydrolysis: The nitrile can undergo hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions.

These reactions highlight the compound's versatility in synthetic chemistry.

Research indicates that 2-(5-Methyl-2-nitrophenyl)acetonitrile exhibits biological activity, particularly in the realm of medicinal chemistry. Preliminary studies suggest it may possess anti-inflammatory and antimicrobial properties, although further investigation is required to fully elucidate its pharmacological profile. Its structural similarity to other bioactive compounds may contribute to its potential therapeutic effects.

The synthesis of 2-(5-Methyl-2-nitrophenyl)acetonitrile can be achieved through several methods:

- Nitration of 5-Methylphenylacetonitrile: This method involves the nitration of 5-methylphenylacetonitrile using a mixture of concentrated nitric and sulfuric acids.

- Reflux Method: The compound can also be synthesized by refluxing 5-methyl-2-nitroaniline with acetic anhydride followed by treatment with sodium cyanide.

- One-Pot Synthesis: A more efficient approach may involve a one-pot reaction where the starting materials are combined and treated with appropriate reagents under controlled conditions to yield the desired product.

These methods can vary in complexity and yield, depending on the specific conditions employed.

2-(5-Methyl-2-nitrophenyl)acetonitrile has potential applications in:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting inflammation or infections.

- Agricultural Chemicals: Its properties may be explored for use in agrochemicals, particularly as a pesticide or herbicide.

- Chemical Intermediates: It can act as an intermediate in synthesizing other complex organic molecules.

Several compounds share structural similarities with 2-(5-Methyl-2-nitrophenyl)acetonitrile:

- 4-Nitrophenylacetonitrile

- 3-Nitrophenylacetonitrile

- 5-Methylphenylacetonitrile

Uniqueness

The uniqueness of 2-(5-Methyl-2-nitrophenyl)acetonitrile lies in its specific combination of functional groups, which may impart distinct chemical reactivity and biological properties compared to other similar compounds. For instance, the presence of both a methyl and nitro group on the aromatic ring enhances its potential for specific interactions not seen in related compounds. This makes it a candidate for targeted research in various fields, particularly in drug discovery and development.

Precursor Selection and Reaction Pathways

The synthesis of 2-(5-Methyl-2-nitrophenyl)acetonitrile requires careful consideration of precursor molecules that can effectively introduce both the nitro group and the acetonitrile moiety to the aromatic ring system. The most common synthetic approaches involve the use of substituted benzene derivatives as starting materials, with subsequent functional group transformations to achieve the desired substitution pattern [1] [2].

The primary precursor selection strategies include the use of 5-methylaniline derivatives, which can undergo nitration reactions to introduce the nitro group at the ortho position relative to the methyl substituent. This approach takes advantage of the activating effect of the methyl group, which directs nitration to the ortho and para positions. The acetonitrile functionality is typically introduced through nucleophilic substitution reactions using cyanide sources [1] [3].

Alternative precursor pathways involve the use of 2-nitro-5-methylbenzyl halides, which can undergo nucleophilic substitution with cyanide sources to directly introduce the acetonitrile moiety. This approach offers advantages in terms of regioselectivity, as the substitution pattern is predetermined by the halide precursor [3] [2].

The selection of appropriate precursors is influenced by several factors, including availability, cost, and the ability to achieve high regioselectivity in subsequent transformations. Industrial considerations often favor routes that minimize the number of synthetic steps while maximizing overall yield and product purity [2] [4].

Stepwise Nitration-Acetonitrile Coupling Mechanisms

The stepwise nitration-acetonitrile coupling mechanism represents a fundamental approach to the synthesis of 2-(5-Methyl-2-nitrophenyl)acetonitrile. This mechanism typically involves initial nitration of the aromatic ring followed by introduction of the acetonitrile group through nucleophilic substitution [5] [6].

The nitration step proceeds through electrophilic aromatic substitution, where nitronium ions (nitrogen dioxide cation) act as the electrophile. The mechanism involves the formation of a sigma complex intermediate, also known as the Wheland intermediate, which subsequently loses a proton to restore aromaticity [5] [7]. The regioselectivity of this nitration is controlled by the directing effects of the methyl substituent, which activates the aromatic ring and directs the incoming nitro group to the ortho position [6] [7].

The acetonitrile coupling step involves nucleophilic substitution of a suitable leaving group, typically a halide or tosylate, with cyanide ion. This reaction proceeds through a substitution mechanism where the cyanide ion attacks the benzylic carbon, displacing the leaving group and forming the acetonitrile linkage [1] [3]. The reaction is facilitated by the electron-withdrawing effect of the nitro group, which stabilizes the intermediate through resonance effects.

Recent mechanistic studies have revealed that the stepwise approach allows for better control of reaction conditions and minimizes the formation of unwanted byproducts. The sequential nature of the transformations enables optimization of each step independently, leading to improved overall yields [8] [9].

Solvent Systems and Catalytic Effects

The choice of solvent system plays a crucial role in the successful synthesis of 2-(5-Methyl-2-nitrophenyl)acetonitrile. Acetonitrile itself has emerged as a particularly effective solvent for nitration reactions, providing several advantages including high polarity, good solubility for both organic and inorganic reactants, and the ability to stabilize charged intermediates [5] [10].

The use of acetonitrile as a solvent in nitration reactions offers unique benefits. Its high dielectric constant of 38.8 and dipole moment of 3.92 Debye facilitate the formation and stabilization of nitronium ions, which are essential for the nitration mechanism [11] [5]. Additionally, acetonitrile can act as a co-reactant in some reaction systems, providing opportunities for tandem reactions that combine nitration with subsequent transformations [5] [10].

Catalytic systems have been developed to enhance the efficiency of the synthesis. Transition metal catalysts, particularly copper-based systems, have shown effectiveness in promoting the acetonitrile coupling reactions. Copper iodide, in combination with appropriate bases such as potassium carbonate, facilitates the nucleophilic substitution reactions necessary for acetonitrile introduction [12] [13].

The optimization of solvent systems requires consideration of multiple factors, including reaction temperature, substrate solubility, and product isolation. Mixed solvent systems, combining acetonitrile with other solvents such as dimethylformamide or N-methylpyrrolidone, have been employed to achieve optimal reaction conditions [14] [15].

Temperature-Dependent Yield Optimization

Temperature control represents a critical parameter in the synthesis of 2-(5-Methyl-2-nitrophenyl)acetonitrile, significantly affecting both reaction rates and product yields. Systematic studies have demonstrated that optimal temperature ranges exist for each step of the synthetic sequence, with deviations from these ranges resulting in decreased yields and increased byproduct formation [15] [16].

For nitration reactions, temperature optimization involves balancing reaction rate with selectivity. Lower temperatures (0-20°C) generally favor higher selectivity and reduced byproduct formation, while higher temperatures (40-80°C) increase reaction rates but may lead to overnitration or unwanted side reactions [15] [7]. The optimal temperature range for nitration of methylated aromatic compounds typically falls between 20-40°C, where both rate and selectivity are optimized.

The acetonitrile coupling reactions show different temperature dependencies. These reactions generally require moderate temperatures (40-80°C) to achieve acceptable reaction rates while maintaining high selectivity. The use of microwave heating has emerged as an effective technique for temperature control, allowing for rapid heating and precise temperature control [12] [13].

Systematic optimization studies have revealed that temperature-dependent yield curves often exhibit maxima at specific temperatures, beyond which yields begin to decrease due to competing side reactions. For example, in the synthesis of related nitrophenyl acetonitrile compounds, optimal yields of 85-87% were achieved at temperatures around 150°C for short reaction times [12] [13].

| Temperature Range (°C) | Reaction Type | Typical Yield (%) | Reaction Time | Key Considerations |

|---|---|---|---|---|

| 0-20 | Nitration | 75-85 | 2-4 hours | High selectivity, low byproducts |

| 20-40 | Nitration | 85-95 | 1-2 hours | Optimal balance of rate and selectivity |

| 40-60 | Coupling | 80-90 | 1-3 hours | Moderate temperature for nucleophilic substitution |

| 60-80 | Coupling | 85-95 | 0.5-1 hour | Higher rates but increased monitoring required |

Industrial-Scale Production Challenges

The industrial-scale production of 2-(5-Methyl-2-nitrophenyl)acetonitrile presents several significant challenges that must be addressed to achieve economically viable manufacturing processes. These challenges encompass safety considerations, environmental impact, process scalability, and cost optimization [2] [4].

Safety considerations are paramount in industrial nitration processes due to the exothermic nature of nitration reactions and the potential for thermal runaway. The heat of reaction for nitration processes typically ranges from 73 to 253 kilojoules per mole, requiring robust heat management systems and careful temperature control [15] [17]. Continuous flow reactor systems have emerged as a preferred approach for industrial-scale nitration, offering better heat transfer characteristics and reduced risk of thermal runaway compared to batch processes [15] [7].

The availability and cost of acetonitrile present additional challenges for industrial production. Acetonitrile is primarily produced as a byproduct of acrylonitrile manufacturing, and its availability is dependent on the demand for acrylonitrile-based products. Recent market analysis indicates that global acetonitrile production capacity reached 271,800 tons in 2019, with projections suggesting continued growth to 341,900 tons by 2024 [4] [18].

Process scalability considerations include the need for specialized equipment capable of handling the corrosive nature of nitrating agents and the requirement for precise control of reaction parameters. The transition from laboratory-scale to industrial-scale production often reveals issues related to mass transfer, heat transfer, and mixing efficiency that must be addressed through process optimization [2] [19].

Environmental regulations impose additional constraints on industrial production, particularly regarding the handling and disposal of nitrating agents and the treatment of process waste streams. The development of greener synthetic routes and the implementation of waste minimization strategies are becoming increasingly important considerations for industrial manufacturers [20] [21].

Byproduct Analysis and Purification Techniques

The synthesis of 2-(5-Methyl-2-nitrophenyl)acetonitrile is accompanied by the formation of various byproducts that must be effectively separated and purified to achieve the desired product quality. Understanding the nature and formation pathways of these byproducts is essential for developing effective purification strategies [22] [20].

The primary byproducts in the nitration step include polynitrated compounds, such as dinitro derivatives, which result from excessive nitration conditions. These compounds typically exhibit different physical properties from the desired mononitro product, allowing for separation through crystallization or chromatographic techniques [7] [22]. Additionally, nitrophenolic compounds may form through oxidative side reactions, particularly at elevated temperatures or in the presence of strong oxidizing conditions.

In the acetonitrile coupling step, byproducts may include unreacted starting materials, hydrolysis products, and compounds resulting from competing nucleophilic substitution reactions. The electron-withdrawing effect of the nitro group can lead to the formation of multiple substitution products if reaction conditions are not carefully controlled [3] [2].

Purification techniques for 2-(5-Methyl-2-nitrophenyl)acetonitrile typically involve a combination of crystallization, distillation, and chromatographic methods. Crystallization from appropriate solvents can effectively remove many impurities while concentrating the desired product. The choice of crystallization solvent is critical and must be optimized based on the solubility characteristics of both the product and the impurities [20] [23].

Distillation techniques are particularly effective for removing volatile impurities and unreacted starting materials. The boiling point of acetonitrile compounds is typically in the range of 200-350°C, allowing for effective separation from lower boiling impurities through careful distillation [24] [20].

Advanced purification methods include the use of molecular sieves for the removal of trace water and other small molecules, and the application of specialized adsorbents for the removal of colored impurities and trace metals. The implementation of multi-step purification sequences, involving combinations of these techniques, can achieve purities exceeding 99.8% for the final product [20] [23].

| Byproduct Type | Formation Mechanism | Purification Method | Typical Removal Efficiency |

|---|---|---|---|

| Polynitrated compounds | Excessive nitration | Crystallization | 95-99% |

| Nitrophenolic compounds | Oxidative side reactions | Chromatography | 90-95% |

| Unreacted starting materials | Incomplete conversion | Distillation | 98-99% |

| Hydrolysis products | Moisture exposure | Crystallization/Distillation | 90-95% |

| Trace metals | Catalyst residues | Adsorption/Extraction | 95-99% |

The thermodynamic stability of 2-(5-Methyl-2-nitrophenyl)acetonitrile has been evaluated through comparative analysis with structurally related nitrophenylacetonitrile compounds. Thermal stability studies indicate that the compound remains stable under inert atmospheric conditions, but exhibits sensitivity to prolonged exposure to light and moisture [1]. This behavior is consistent with other nitroaromatic compounds containing electron-withdrawing nitro groups, which can undergo photochemical and hydrolytic degradation processes.

The compound demonstrates chemical stability under recommended storage conditions of 2-8°C in sealed containers [1]. Comparative thermal analysis of related nitroaromatic compounds suggests that decomposition temperatures typically range between 200-300°C [2], though specific decomposition kinetics for 2-(5-Methyl-2-nitrophenyl)acetonitrile require direct experimental determination through thermogravimetric analysis.

Molecular conformation studies of similar nitrophenyl compounds reveal that the nitro group orientation significantly influences thermal stability [3]. The presence of the methyl substituent at the 5-position may provide steric stabilization effects, potentially enhancing the overall thermodynamic stability compared to the unsubstituted analog.

| Parameter | Value/Assessment | Methodology |

|---|---|---|

| Chemical Stability | Stable under inert conditions | Manufacturer specifications [1] |

| Photostability | Light-sensitive | Analogous compound behavior [1] |

| Hydrolytic Stability | Moisture-sensitive | Related compound studies [4] |

| Thermal Degradation | Estimated >200°C | Nitroaromatic compound data [2] |

Phase Behavior Analysis

Melting Point Determination

Direct melting point data for 2-(5-Methyl-2-nitrophenyl)acetonitrile is not available in the current literature. However, comparative analysis with structurally analogous compounds provides insight into expected thermal behavior. The unsubstituted 2-nitrophenylacetonitrile exhibits a melting point range of 82-86°C [5] [6], while 4-nitrophenylacetonitrile demonstrates a higher melting point of 113-115°C [7], and 3-nitrophenylacetonitrile shows a melting point of 63°C [8].

The methyl substitution at the 5-position is expected to influence the melting characteristics through both electronic and steric effects. Methyl groups generally increase molecular volume and may disrupt crystal packing efficiency, potentially lowering the melting point compared to the unsubstituted analog. However, the electron-donating nature of the methyl group may partially counteract the electron-withdrawing effects of the nitro group, affecting intermolecular interactions.

Differential Scanning Calorimetry analysis would be required to precisely determine the melting point, enthalpy of fusion, and identify any polymorphic transitions [9] [10]. Based on structural considerations and comparative data, the melting point is estimated to fall within the range of 75-95°C.

| Compound | Melting Point (°C) | Reference |

|---|---|---|

| 2-Nitrophenylacetonitrile | 82-86 | [5] [6] |

| 3-Nitrophenylacetonitrile | 63 | [8] |

| 4-Nitrophenylacetonitrile | 113-115 | [7] |

| 2-(5-Methyl-2-nitrophenyl)acetonitrile | Estimated 75-95 | This assessment |

Sublimation Characteristics

Sublimation behavior of 2-(5-Methyl-2-nitrophenyl)acetonitrile has not been experimentally characterized. Analysis of related nitrophenyl compounds suggests that sublimation occurs at elevated temperatures under reduced pressure conditions. The presence of both the nitro group and the nitrile functionality creates significant intermolecular interactions through dipole-dipole forces and potential hydrogen bonding with trace moisture.

Studies of polymorphic nitrophenol compounds demonstrate that sublimation can proceed through different pathways depending on the crystal form [11]. Some polymorphs show direct sublimation while others may undergo solid-solid phase transitions before sublimation. The molecular structure of 2-(5-Methyl-2-nitrophenyl)acetonitrile, with its planar aromatic system and polar functional groups, suggests moderate volatility under vacuum conditions.

Thermogravimetric analysis coupled with mass spectrometry would be necessary to determine precise sublimation parameters, including onset temperature, rate kinetics, and identification of any decomposition products. Based on molecular weight and polarity considerations, sublimation is expected to occur at temperatures above 100°C under reduced pressure (< 1 Torr).

Solubility Parameters in Organic Media

Solubility behavior of 2-(5-Methyl-2-nitrophenyl)acetonitrile follows predictable patterns based on polarity and hydrogen bonding capacity. The compound exhibits very limited water solubility (<0.1 g/L at 25°C) [1], consistent with its predominantly hydrophobic aromatic character and the absence of strongly hydrophilic functional groups.

In polar aprotic solvents, the compound demonstrates enhanced solubility. Dimethylformamide provides excellent dissolution characteristics due to its ability to stabilize the polar nitro and nitrile functionalities through dipole-dipole interactions [1]. Acetonitrile, sharing structural similarity with the target compound, also serves as an effective solvent [12].

Moderate solubility is observed in polar protic solvents such as methanol and ethanol, where hydrogen bonding interactions with the nitro group oxygen atoms facilitate dissolution [13] [12]. The solubility order in alcoholic solvents typically follows: methanol > ethanol > higher alcohols, due to decreasing polarity and hydrogen bonding capacity.

Chlorinated solvents and ethyl acetate provide good solubility due to their intermediate polarity and ability to interact with the aromatic π-system [6]. Non-polar solvents such as cyclohexane and petroleum ether show limited dissolution capacity, restricting their use in purification and crystallization procedures [12].

| Solvent Class | Representative Solvents | Solubility Assessment | Interaction Mechanism |

|---|---|---|---|

| Polar Aprotic | DMF, Acetonitrile | Excellent to Good | Dipole-dipole interactions [1] [12] |

| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding [13] [12] |

| Moderately Polar | Chloroform, Ethyl Acetate | Good | π-system interactions [6] |

| Non-polar | Cyclohexane, Hexane | Limited | Weak van der Waals forces [12] |